Aminohydroquinone
Overview
Description
Synthesis Analysis
The synthesis of aminohydroquinone derivatives and related compounds has been a subject of extensive research. A notable method involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, leading to the efficient synthesis of functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another approach is the one-pot reductive amination procedure used to synthesize amino-anthraquinone chromophores, showcasing the versatility in synthesizing amino-substituted quinones (Jones et al., 2011).
Molecular Structure Analysis
The molecular structure of aminohydroquinone derivatives has been elucidated through various spectroscopic techniques. Single crystal X-ray diffraction data have confirmed the proposed formulations of these compounds, revealing the presence of intramolecular hydrogen bonding between the quinone and secondary amine units, which significantly influences their electronic characteristics (Jones et al., 2011).
Chemical Reactions and Properties
Aminohydroquinone and its derivatives participate in a variety of chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, the nucleophilic substitution reactions have been successfully employed to synthesize aminoanthraquinone derivatives, showcasing their potential in generating compounds with significant cytotoxicity towards cancer cell lines (Nor et al., 2013). Additionally, the addition of amino acids, peptides, and proteins to quinones derived from catechols and catecholamines has been studied, highlighting the formation of ring-substituted o-semiquinones (Kalyanaramans et al., 1987).
Physical Properties Analysis
The physical properties of aminohydroquinone derivatives, including luminescence and structural characteristics, have been extensively investigated. The luminescence properties of certain amino-anthraquinone complexes display dual emission, dependent upon the wavelength of sensitization, with short-lived AQ fluorescence superimposed upon long-lived emissions (Jones et al., 2011).
Chemical Properties Analysis
The chemical properties of aminohydroquinone derivatives are influenced by their structure, showcasing significant charge transfer characteristics. DFT calculations suggest that the position of amino-substitution at the AQ core influences the wavelength of the lowest energy feature by modulation of the HOMO, rather than the LUMO energy, indicating the profound impact of molecular structure on their electronic characteristics (Jones et al., 2011).
Scientific Research Applications
Quinones are a class of natural and synthetic compounds that have several beneficial effects . They are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
Quinones have also toxicological effects through their presence as photoproducts from air pollutants . They are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .
Aminohydroquinone, a specific type of quinone, is a chemical compound with immense potential and is widely used in scientific research. Its versatile properties enable it to be employed in various applications, including catalysis, organic synthesis, and drug development.
- Photosynthesis : Quinones are electron carriers playing a role in photosynthesis .
- Healthcare : As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
- Cancer Treatment : Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
- Environmental Science : Quinones have also toxicological effects through their presence as photoproducts from air pollutants .
- Chemical Analysis : Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups .
- Photosynthesis : Quinones are electron carriers playing a role in photosynthesis .
- Healthcare : As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
- Cancer Treatment : Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
- Environmental Science : Quinones have also toxicological effects through their presence as photoproducts from air pollutants .
- Chemical Analysis : Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups .
Future Directions
The future directions of aminohydroquinone research could involve further exploration of its synthesis, reactivity, and potential applications in various fields. For instance, its role in the oxidation of organic compounds is a prominent challenge in the chemical industry . Additionally, its potential use in drug development is also of interest.
properties
IUPAC Name |
2-aminobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKRBZKPQBLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388510 | |
Record name | aminohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzene-1,4-diol | |
CAS RN |
20734-68-3 | |
Record name | 2-Amino-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | aminohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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